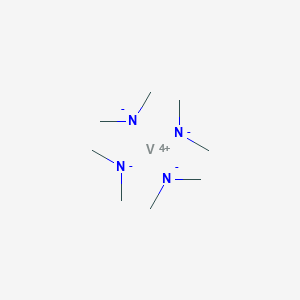

Vanadium tetrakis(dimethylamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vanadium tetrakis(dimethylamide), also known as Tetrakis(dimethylamino)vanadium, is a compound with the molecular formula C10H30N5V and a molecular weight of 271.32 . It is used for research and development purposes .

Molecular Structure Analysis

The compound has non-crystallographic D2d molecular symmetry and contains an approximately tetrahedrally coordinated V atom with dimethylamido ligands . Each Nitrogen atom features a nearly trigonal planar geometry .Chemical Reactions Analysis

While specific chemical reactions involving Vanadium tetrakis(dimethylamide) are not detailed in the retrieved sources, vanadium compounds have been studied for their reactions, including oxidations of alkanes, alkenes, arenes, alcohols, aldehydes, ketones, and sulfur species, as well as oxidative C–C and C–O bond cleavage, carbon–carbon bond formation, deoxydehydration, haloperoxidase, cyanation .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of Vanadium tetrakis(dimethylamide), but the information available is limited. The primary application mentioned is its use as a precursor in Atomic Layer Deposition (ALD) of vanadium oxide thin films, which is a technique used to deposit thin films of material onto a substrate with high precision .

Other potential applications such as battery materials, gas sensing, data storage, optical computing, and infrared modulators in missile guidance systems are mentioned, but these are applications of vanadium oxide thin films rather than Vanadium tetrakis(dimethylamide) itself .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Vanadium tetrakis(dimethylamide) . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Mecanismo De Acción

Target of Action

Vanadium tetrakis(dimethylamide) is primarily used as a precursor in the deposition of vanadium oxide (VOx) thin films . The primary targets of this compound are the surfaces where these thin films are to be deposited. The role of these targets is to provide a substrate for the deposition process, enabling the formation of the VOx thin films.

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the vanadium precursor, which is highly volatile, is used at room temperature for deposition . Either water (H2O) or ozone (O3) can be used as the coreactant for depositing VOx at temperatures ranging from 50 to 200 °C . This interaction results in the deposition of VOx thin films on the target surfaces.

Biochemical Pathways

The biochemical pathways involved in the action of Vanadium tetrakis(dimethylamide) are primarily related to the ALD process. This process involves alternate saturated self-limiting surface chemistry reactions, allowing for the deposition of thin films in a well-controlled layer-by-layer fashion . The downstream effects of these pathways include the formation of pure, smooth, and amorphous VOx films, which can be crystallized into the monoclinic VO2 phase by post-deposition annealing under N2 ambient .

Pharmacokinetics

Its volatility and reactivity with h2o or o3 are critical factors influencing its availability for the ald process .

Result of Action

The result of the action of Vanadium tetrakis(dimethylamide) is the formation of VOx thin films. These films are pure, smooth, and amorphous immediately after deposition . They can be crystallized into the monoclinic VO2 phase by post-deposition annealing under N2 ambient . These VOx thin films have wide applications in various fields, including nanoelectronic switches, transistors, and optical devices .

Action Environment

The action, efficacy, and stability of Vanadium tetrakis(dimethylamide) are influenced by several environmental factors. The temperature of the deposition process is a critical factor, with partial precursor decomposition suggested for temperatures higher than 160 °C . The choice of coreactant (H2O or O3) and the ambient conditions during post-deposition annealing (N2) also significantly influence the action of the compound .

Propiedades

IUPAC Name |

dimethylazanide;vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZAXLZULBBHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173545 |

Source

|

| Record name | Tetrakis(dimethylamino)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19824-56-7 |

Source

|

| Record name | Tetrakis(dimethylamino)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)